(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
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Overview
Description
(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic compound. Its structure includes aromatic rings, morpholine, and piperazine moieties, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is notable for its potential pharmacological properties, specifically in the realm of enzyme inhibition and receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone involves multiple steps, starting from the preparation of intermediate compounds. The typical synthetic route includes:
Formation of Intermediate Compounds: : The initial steps involve the synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)amine and (4-(3-chlorophenyl)piperazin-1-yl)amine.
Coupling Reactions: : These intermediates undergo coupling reactions in the presence of suitable coupling reagents like EDCI or DCC, under controlled temperature and pH conditions.
Purification: : The resultant product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis is often scaled up using flow chemistry techniques, which offer advantages like better control over reaction conditions, higher yields, and enhanced safety profiles.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone undergoes several types of reactions:
Substitution Reactions: : Both aromatic rings can participate in nucleophilic substitution reactions.
Reductions and Oxidations: : The sulfonyl group can be reduced to sulfides under strong reducing conditions. Conversely, oxidation can convert the compound into sulfoxides or sulfones.
Hydrolysis: : Under acidic or basic conditions, it can undergo hydrolysis, breaking down into its constituent amines.
Common Reagents and Conditions
Reducing Agents: : LiAlH4, NaBH4
Oxidizing Agents: : KMnO4, H2O2
Hydrolysis Conditions: : Strong acids like HCl, strong bases like NaOH
Major Products Formed
The major products depend on the specific reaction conditions but often include simpler aromatic amines, sulfoxides, or sulfones.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology
It is used in biological studies to explore enzyme-inhibitor interactions, often acting as a potent inhibitor of specific enzymes.
Medicine
Medicinally, it is researched for its potential to modulate receptors involved in various disease states, including neurological disorders and inflammatory diseases.
Industry
In industrial settings, it can be used to manufacture materials with specialized properties, such as certain polymers or advanced composites.
Mechanism of Action
(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone exerts its effects primarily through interaction with specific molecular targets, including:
Enzyme Inhibition: : It binds to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: : By binding to receptor sites, it can either activate or inhibit receptor functions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)piperazine (CPZ)
Morpholino(4-chlorophenyl)methanone
Phenylsulfonyl(morpholino)methanone
Uniqueness
What sets (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone apart is its unique combination of functional groups, providing a multifaceted approach to interacting with biological targets, making it a compound of significant interest in drug discovery and development.
This compound embodies the intersection of organic synthesis, biological interaction, and potential therapeutic application, showcasing the beauty of modern chemistry.
Properties
IUPAC Name |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O4S/c22-17-2-1-3-18(15-17)24-6-8-25(9-7-24)21(27)16-4-5-19(23)20(14-16)31(28,29)26-10-12-30-13-11-26/h1-5,14-15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPBLYWTUDFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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